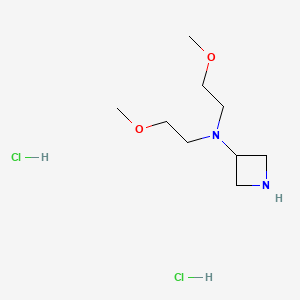

N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N-bis(2-methoxyethyl)azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.2ClH/c1-12-5-3-11(4-6-13-2)9-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFNYERFKFFCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C1CNC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride typically involves the reaction of azetidine with N,N-bis(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The compound is then purified through various techniques such as crystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The azetidine ring and the N,N-bis(2-methoxyethyl)amine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted azetidine compounds.

Scientific Research Applications

Chemistry

N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create complex organic molecules through various chemical reactions, including:

- Substitution Reactions: Leading to the formation of diverse azetidine derivatives.

- Oxidation and Reduction Reactions: Resulting in N-oxides or amine derivatives that can be further modified for specific applications.

Biology

The compound is being investigated for its potential biological activities:

- Biological Interactions: Preliminary studies suggest it may influence neurotransmitter systems, indicating potential relevance in treating neurological disorders.

- Peptidomimetics: The azetidine structure allows it to mimic peptide bonds, making it suitable for drug design targeting protein interactions.

Medicine

Ongoing research explores its therapeutic applications:

- Drug Development: The compound is evaluated as a precursor for new pharmaceuticals, particularly those targeting central nervous system disorders. Its unique properties may lead to the development of drugs with improved efficacy and safety profiles.

- Anticancer Activity: Some derivatives of azetidine compounds have shown promise in anticancer studies, indicating that this compound could potentially contribute to cancer therapeutics .

Industry

In industrial applications, this compound is utilized for producing specialty chemicals with specific properties:

- Material Science: Its reactivity allows for the development of new materials with tailored characteristics suitable for various applications, including coatings and polymers.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of azetidine derivatives, including those related to this compound. Results indicated significant growth inhibition against several cancer cell lines, suggesting that modifications to the azetidine structure could enhance therapeutic effects .

Case Study 2: Neurotransmitter Interaction

Research focused on the interaction of azetidine compounds with neurotransmitter systems has shown that they can modulate synaptic transmission. This opens avenues for developing treatments for neurodegenerative diseases by targeting specific pathways affected by these compounds.

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride with analogous compounds in terms of structure, synthesis, and applications:

N,N-bis(2-methoxyethyl)acrylamide

- Structure : Replaces the azetidine ring with an acrylamide group.

- Synthesis: Prepared via reaction of 2-methoxyethylamine with acryloyl chloride, yielding a monomer with applications in polymer chemistry .

- Key Differences : The acrylamide’s linear structure lacks the azetidine’s conformational constraints, leading to distinct reactivity in polymerization. NMR data (e.g., duplicated methylene signals in 2-methoxyethyl groups) confirm structural divergence .

N,N-bis(2-chloroethyl)phosphoric Acid Amide Dichloride

- Structure : Features chloroethyl groups instead of methoxyethyl, with a phosphorus-containing backbone.

- Synthesis : Reacts triethylamine with methylene dichloride, producing intermediates for cytotoxic agents .

- Key Differences : Chloroethyl groups confer higher electrophilicity and toxicity compared to the methoxyethyl substituents, limiting pharmaceutical utility .

MPZP (CRF1 Receptor Antagonist)

- Structure : Pyrazolo-pyrimidin-7-amine core with 4-methoxy-2-methylphenyl and methoxyethyl substituents.

- Application : Selective CRF1 antagonist used in anxiety research .

- Key Differences : The heterocyclic core enables stronger receptor binding, whereas the azetidine derivative’s smaller ring may reduce off-target interactions .

BES (N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic Acid)

- Structure : Sulfonic acid with hydroxyethyl groups.

- Application : Buffering agent in biochemical assays .

- Key Differences : Hydroxyethyl groups increase hydrophilicity, contrasting with the azetidine derivative’s balance of lipophilicity and polarity .

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

- Structure : Acetamide backbone with chloro and methoxyethyl substituents.

- Application : Agricultural herbicides .

- Key Differences : The acetamide moiety and chloro groups enhance herbicidal activity but introduce environmental toxicity, unlike the azetidine derivative’s pharmacological focus .

Data Table: Comparative Analysis

Research Findings and Implications

- Pharmacological Potential: The azetidine derivative’s rigid structure may improve selectivity in receptor-binding studies compared to flexible analogs like acrylamide derivatives .

- Synthetic Challenges : Methoxyethyl groups require precise reaction conditions to avoid side products, as seen in analogous syntheses .

- Toxicity Profile : Unlike chloroethyl or herbicidal analogs, the methoxyethyl substituents reduce acute toxicity, aligning with pharmaceutical safety standards .

Biological Activity

N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride is a synthetic compound belonging to the azetidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring with two methoxyethyl substituents. Its molecular formula is CHClNO, and it has a molecular weight of approximately 248.16 g/mol. The dihydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various biological applications .

Target of Action

As a member of the azetidine class, this compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The azetidine ring's unique structural properties contribute to its reactivity and potential interactions with biomolecules .

Mode of Action

The compound's mechanism involves binding to specific molecular targets, which may lead to alterations in cellular functions. The strain within the azetidine ring enhances its reactivity, facilitating interactions that can influence biochemical pathways .

In Vitro Studies

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. For instance, it has been suggested that this compound may interact with proteins involved in disease pathways, although detailed studies are still necessary to elucidate these interactions fully .

Antimicrobial Activity

Research has shown that compounds with similar azetidine structures possess antimicrobial properties. For example, related azetidine derivatives have demonstrated antibacterial activity against strains such as Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, it is noted that the compound's low critical solution temperature (LCST) type phase transition could influence its solubility and bioavailability in physiological environments .

Case Study 1: Enzyme Interaction

A study focusing on enzyme interactions revealed that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could potentially alter metabolic processes and provide therapeutic benefits in metabolic disorders .

Case Study 2: Antimicrobial Efficacy

In a comparative study on azetidine derivatives, this compound was tested for its antibacterial properties against various pathogens. Results indicated promising activity levels comparable to established antibiotics, suggesting its potential role as an antimicrobial agent .

Q & A

What synthetic strategies are recommended for achieving high-purity N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride?

The synthesis typically involves multi-step organic reactions, starting with azetidine derivatives and functionalizing the nitrogen atom with 2-methoxyethyl groups via nucleophilic substitution or coupling reactions. A critical step is the formation of the dihydrochloride salt to enhance solubility and stability. Key considerations include:

- Reagent selection : Use of 2-methoxyethyl chloride or bromide as alkylating agents under inert atmospheres to minimize side reactions .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane or ethanol) are preferred for facilitating amine alkylation while maintaining reaction control .

- Salt formation : Post-synthesis treatment with hydrochloric acid in anhydrous conditions ensures complete conversion to the dihydrochloride form .

How can structural discrepancies in spectroscopic data for this compound be resolved?

Discrepancies in NMR or mass spectrometry data often arise from impurities or incomplete salt formation. To address this:

- Multi-technique validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to cross-verify the molecular structure. For example, -NMR peaks near δ 3.3–3.6 ppm confirm the presence of methoxyethyl groups .

- Purity assessment : Use HPLC with UV detection (λ = 210–254 nm) to quantify impurities. A purity threshold of ≥98% is recommended for pharmacological studies .

What methodologies are effective for evaluating the compound’s stability in aqueous solutions?

The dihydrochloride salt’s stability is pH-dependent. Recommended protocols include:

- pH profiling : Conduct accelerated stability studies across pH 3–7 at 25°C and 40°C. Monitor degradation via LC-MS, focusing on hydrolysis of the azetidine ring or demethylation of methoxy groups .

- Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C to prevent hygroscopic degradation .

How does the compound’s structure influence its pharmacological activity, particularly as a CRF1 receptor antagonist?

The 2-methoxyethyl groups enhance blood-brain barrier permeability, while the azetidine ring contributes to receptor binding affinity. Key structure-activity relationship (SAR) insights include:

- Substituent effects : Bulky methoxyethyl groups reduce off-target interactions compared to smaller alkyl chains .

- Salt form impact : The dihydrochloride form improves solubility in physiological buffers, critical for in vivo efficacy studies .

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Matrix effects (e.g., protein binding) and low concentrations in plasma require sensitive methods:

- Sample preparation : Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the compound .

- Detection limits : Employ LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Optimize ionization parameters (e.g., ESI+ mode) for enhanced sensitivity .

How can researchers reconcile contradictory data on the compound’s reactivity in cross-coupling reactions?

Contradictions often stem from variations in catalyst systems or reaction conditions. To standardize protocols:

- Catalyst screening : Test palladium (e.g., Pd(OAc)) vs. copper-based catalysts for Buchwald-Hartwig amination. Pd systems typically yield higher selectivity for azetidine derivatives .

- Temperature control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation .

What safety protocols are essential for handling reactive intermediates during synthesis?

The compound’s intermediates (e.g., freebase amines) may be hygroscopic or toxic. Recommended precautions:

- Containment : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation exposure .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For spills, neutralize with 5% sodium bicarbonate before disposal .

What computational tools are suitable for predicting the compound’s binding modes with target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions:

- Docking parameters : Set the CRF1 receptor’s active site as the grid box, focusing on residues involved in hydrogen bonding (e.g., Asp 206) .

- Free energy calculations : Use MM-GBSA to estimate binding affinities, validating results with experimental IC values .

How does the compound’s solubility profile impact formulation strategies for in vivo studies?

The dihydrochloride salt offers superior aqueous solubility (>50 mg/mL) compared to the freebase. For formulations:

- Vehicle selection : Use 5% dextrose in water (D5W) or saline to avoid precipitation. For oral dosing, consider PEG-400 as a co-solvent .

- Dose optimization : Conduct pharmacokinetic studies to determine bioavailability and adjust doses for target engagement .

What strategies are recommended for scaling up synthesis without compromising yield?

Scale-up challenges include exothermic reactions and impurity accumulation. Solutions involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.